molecular formula C17H27NO2 B12468950 N-heptyl-3-(4-methoxyphenyl)propanamide

N-heptyl-3-(4-methoxyphenyl)propanamide

Cat. No.: B12468950
M. Wt: 277.4 g/mol
InChI Key: VOGJWLHVQRNGCN-UHFFFAOYSA-N
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Description

N-heptyl-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a heptyl group attached to the nitrogen atom and a methoxyphenyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-3-(4-methoxyphenyl)propanamide typically involves the reaction of heptylamine with 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)propanamide.

    Reduction: Formation of N-heptyl-3-(4-methoxyphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-heptyl-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-heptyl-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-heptyl-3-(4-methoxyphenyl)propanamide is unique due to its specific heptyl group, which imparts distinct physicochemical properties and biological activities compared to similar compounds

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-heptyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-14-18-17(19)13-10-15-8-11-16(20-2)12-9-15/h8-9,11-12H,3-7,10,13-14H2,1-2H3,(H,18,19)

InChI Key

VOGJWLHVQRNGCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

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